N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Overview
Description
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is a keto analog of acetylcholine and has been studied for its inhibitory effects on human placental choline acetyltransferase . This compound is known for its stability and selectivity, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride typically involves the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent and base . The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions could produce corresponding ketones or alcohols.
Scientific Research Applications
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride has a wide range of applications in scientific research:
Medicine: Its stability and selectivity make it a potential candidate for developing therapeutic agents targeting cholinergic systems.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
The primary mechanism of action of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride involves the inhibition of choline acetyltransferase . This enzyme is responsible for the synthesis of acetylcholine, a neurotransmitter. The compound binds noncompetitively to the enzyme, preventing the formation of acetylcholine. This inhibition is rapid in onset and slowly reversible, making it a potent and selective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: A natural neurotransmitter with a similar structure but less stability.
Styrylpyridines: Other inhibitors of choline acetyltransferase but less selective and stable compared to N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride.
Halogenoacetylcholines: These compounds also inhibit choline acetyltransferase but decompose more readily in solution.
Uniqueness
This compound stands out due to its high stability and selectivity as an inhibitor of choline acetyltransferase. Unlike other inhibitors, it remains stable in solution for extended periods and exhibits negligible activity at muscarinic and nicotinic receptors . This makes it a valuable tool for studying cholinergic systems without off-target effects.
Properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBDLGOYFXINS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24472-88-6 (Parent) | |
Record name | (2-Benzoylethyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00986214 | |
Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67190-44-7 | |
Record name | (2-Benzoylethyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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